4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one

MAO-A inhibition xanthone SAR neuropharmacology

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one (CAS 150693-10-0) is a synthetic halogenated xanthone derivative belonging to the dibenzo-γ-pyrone scaffold class. It is the 4-chloro analog of the naturally occurring norlichexanthone (1,3-dihydroxy-2-methylxanthone, X1).

Molecular Formula C14H9ClO4
Molecular Weight 276.67 g/mol
CAS No. 150693-10-0
Cat. No. B12552085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one
CAS150693-10-0
Molecular FormulaC14H9ClO4
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C(=C1O)Cl)OC3=CC=CC=C3C2=O)O
InChIInChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3
InChIKeyAWNIUBDOEINZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one (CAS 150693-10-0): Halogenated Xanthone for Monoamine Oxidase-A (MAO-A) Inhibitor Research & SAR Profiling


4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one (CAS 150693-10-0) is a synthetic halogenated xanthone derivative belonging to the dibenzo-γ-pyrone scaffold class. It is the 4-chloro analog of the naturally occurring norlichexanthone (1,3-dihydroxy-2-methylxanthone, X1). The compound has been directly compared with its parent and 4-bromo analog in a foundational study evaluating monoamine oxidase A (MAO-A) inhibitory activity, where it was characterized as a reversible and selective MAO-A inhibitor [1]. Its structural distinction—a single chlorine substitution at the 4-position on the xanthone core—provides a defined chemical probe for establishing structure-activity relationships (SAR) within the hydroxyxanthone series, making it a valuable comparator compound for medicinal chemistry and neuropharmacology procurement decisions.

Why Norlichexanthone Analogs Cannot Be Interchanged: 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one


Generic substitution among xanthone analogs in MAO-A inhibitor research is not scientifically valid because even single-atom halogen substitutions at the 4-position produce measurable differences in inhibitory potency and potentially enzyme binding kinetics [1]. The parent compound norlichexanthone (X1) displayed the highest MAO-A inhibitory activity with an IC50 of 3.7 µM, while the 4-chloro derivative (X1-Cl, this compound) and 4-bromo derivative (X1-Br) showed reduced activity, establishing a clear potency ranking dependent on the C4 substituent [1]. Additionally, regioisomeric substitution matters: moving the methyl group from the 2-position to the 4-position (1,3-dihydroxy-4-methylxanthone) further alters activity [1]. Consequently, procuring an uncharacterized xanthone analog without verified positional and halogen-specific bioactivity data risks invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence for 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one


MAO-A Inhibitory Potency Ranking: 4-Chloro vs. Parent Norlichexanthone (X1) vs. 4-Bromo Analog

In a direct head-to-head comparison, 4-chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one (designated X1-Cl) was tested alongside its parent compound norlichexanthone (X1) and the 4-bromo analog (X1-Br) for inhibition of monoamine oxidase A (MAO-A). The parent compound X1 displayed the highest activity with an IC50 of 3.7 µM, while X1-Cl showed reduced potency [1]. All three compounds were confirmed as reversible and selective MAO-A inhibitors, establishing this compound as a defined, lower-potency comparator within a halogen-substituted xanthone series [1].

MAO-A inhibition xanthone SAR neuropharmacology reversible inhibitor

Reversible and Selective MAO-A Inhibition Confirmed for the 4-Chloro Xanthone Scaffold

The target compound, as part of the X1-Cl/X1-Br/X1 series, was explicitly characterized as a reversible and selective inhibitor of MAO-A, distinguishing it from irreversible MAO inhibitors such as clorgyline and pargyline [1]. While the parent X1 displayed the highest potency (IC50 = 3.7 µM), all three analogs—including the 4-chloro derivative—maintained the same reversible and MAO-A-selective pharmacological profile [1]. Reversibility was demonstrated through the kinetic analysis used to derive the IC50 values (hyperbolic function fitting), which is incompatible with irreversible inhibition kinetics [1].

reversible MAO-A inhibitor selectivity profiling mechanism of action

QSAR Model Inclusion: Validated MAO-A Inhibitory Activity Data for Computational Modeling

The MAO-A inhibitory activity (expressed as IC50) of the 4-chloro derivative and its structural analogs was incorporated into a quantitative structure-activity relationship (QSAR) model using E-state indices, molecular connectivity, shape indices, and π-orbital node orientation [1]. The model demonstrated that MAO-A inhibitory activity correlates with these computational descriptors, validating the compound's activity data as suitable for in silico prediction and analog design [1]. This provides a computational framework for predicting the activity of novel xanthone derivatives based on the established IC50 dataset including this compound.

QSAR modeling computational chemistry drug design molecular descriptors

Antibacterial Activity Class-Level Inference: Norlichexanthone Scaffold Baseline for Chlorinated Analog Comparison

The parent scaffold norlichexanthone (1,3-dihydroxy-2-methylxanthone) has established antibacterial activity against Bacillus subtilis (IC50 range 1–5 µM) and methicillin-resistant Staphylococcus aureus (MRSA, IC50 = 20.95 ± 1.56 µM) . In the broader halogenated xanthone class, chloro-substituted hydroxyxanthones have been reported to exhibit enhanced antimicrobial and cytotoxic properties compared to their non-chlorinated counterparts, a trend attributed to increased lipophilicity and altered electronic effects conferred by chlorine substitution [1]. The 4-chloro substitution on the norlichexanthone scaffold therefore represents a defined structural modification for probing halogen-dependent antibacterial potency within this chemotype.

antibacterial antimicrobial resistance MRSA Bacillus subtilis xanthone

Validated Application Scenarios for Procuring 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one


MAO-A Inhibitor SAR Studies: Halogen Substitution Probe

Use as a defined 4-chloro comparator alongside norlichexanthone (X1, IC50 = 3.7 µM) and the 4-bromo analog (X1-Br) to systematically map the effect of halogen size, electronegativity, and lipophilicity on MAO-A inhibitory potency. The established potency ranking (X1 > X1-Cl ≈ X1-Br) provides a validated dataset for training computational models and designing optimized reversible MAO-A inhibitors [1].

Reversible MAO-A Inhibitor Mechanistic Studies

Employ as a tool compound for investigating reversible MAO-A inhibition kinetics, differentiated from irreversible inhibitors (clorgyline, pargyline). The confirmed reversible and MAO-A-selective profile makes it suitable for dialysis/dilution recovery experiments and competitive binding assays to elucidate reversible inhibitor binding modes [1].

QSAR Model Validation and Virtual Screening Benchmark

Utilize the experimentally determined MAO-A IC50 value of this compound as a validation data point in QSAR and machine learning models for xanthone-based MAO inhibitors. The compound's inclusion in established QSAR models using E-state, molecular connectivity, and π-orbital descriptors supports its use as a benchmark for predictive accuracy assessment [2].

Antibacterial Activity Screening: Halogenated Xanthone Scaffold

Screen against Gram-positive bacterial panels including MRSA and Bacillus subtilis for head-to-head comparison with the parent norlichexanthone scaffold (MRSA IC50 20.95 µM; B. subtilis IC50 1–5 µM) to quantify the contribution of 4-chloro substitution to antibacterial potency . This addresses the class-level observation that chlorinated hydroxyxanthones exhibit enhanced antimicrobial properties relative to non-halogenated analogs [3].

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